molecular formula C13H19N3O2S B2461941 4-Tert-butyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid CAS No. 1340689-20-4

4-Tert-butyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid

Cat. No. B2461941
CAS RN: 1340689-20-4
M. Wt: 281.37
InChI Key: FIBQFLWQOSLHGI-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid, also known as TTP, is a chemical compound that has been extensively studied for its potential use in scientific research. TTP is a heterocyclic compound that contains a pyrimidine ring and a thiomorpholine ring. It has been found to have various biochemical and physiological effects, making it a promising compound for use in scientific research.

Scientific Research Applications

Antimicrobial Evaluation

Research has demonstrated the synthesis of new amides of Thiomorpholine carboxylate, including 4-tert-butyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid. These compounds have been evaluated for their in vitro antimicrobial activities, showing moderate to good antibacterial and antifungal activity (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).

Marine Drug Synthesis

Another study focused on synthetic studies of potent marine drugs, where derivatives of 4-tert-butyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid were considered for their potential in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Stereoselective Hydroformylation

Research also includes the stereoselective hydroformylation of derivatives of this compound, which are key intermediates for the synthesis of homochiral amino acid derivatives, an important aspect in synthetic chemistry (Kollár & Sándor, 1993).

Electrochemical Studies

An electrochemical study involving 4-tert-butyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid focused on the electro-organic synthesis of new spiropyrimidine derivatives. This highlights its application in electrochemistry and organic synthesis (Nematollahi & Goodarzi, 2001).

Antifolate Synthesis

The compound has also been used in the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, a process relevant to the development of quinazoline antifolates inhibiting thymidylate synthase (Pawełczak et al., 1989).

Bioactivation Studies

In bioactivation studies, derivatives of 4-tert-butyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid, like L-thiomorpholine-3-carboxylic acid, have been studied for their role in cytotoxicity, highlighting their potential biomedical applications (Webster & Anders, 1989).

Solid-Phase Peptide Synthesis

The compound has been used in the synthesis of peptide carboxylic acids, demonstrating its utility in the field of peptide synthesis and medicinal chemistry (Isidro-Llobet et al., 2008).

properties

IUPAC Name

4-tert-butyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)10-9(11(17)18)8-14-12(15-10)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBQFLWQOSLHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1C(=O)O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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